![molecular formula C11H12N4 B2513612 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine CAS No. 1144509-54-5](/img/structure/B2513612.png)
4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine
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Overview
Description
“4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine” is a chemical compound used in various scientific research applications due to its unique properties and structure. It has a linear formula of C11H12N4 .
Molecular Structure Analysis
The molecular structure of “4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine” is represented by the linear formula C11H12N4 . More detailed structural analysis would require additional resources such as spectroscopic data.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine” are not fully detailed in the retrieved data. It is known that the compound has a linear formula of C11H12N4 .Scientific Research Applications
Therapeutic Potential
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Activity
Some derivatives of imidazole have been synthesized and evaluated for antioxidant activity . For example, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have been tested for antioxidant activity .
Antimicrobial Activity
Imidazole derivatives have been tested for in vitro antimicrobial activity . For instance, 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone has been synthesized and tested for its antimicrobial properties .
Antiulcer Activity
Imidazole ring is present in commercially available drugs such as omeprazole, pantoprazole which are used for their antiulcer properties .
Antihistaminic Activity
Imidazole ring is also present in commercially available drugs such as clemizole, astemizole which are used for their antihistaminic properties .
Antihelmintic Activity
Imidazole ring is present in commercially available drugs such as thiabendazole which is used for its antihelmintic properties .
Antiprotozoal and Antibacterial Activity
Imidazole ring is present in commercially available drugs such as tinidazole, ornidazole which are used for their antiprotozoal and antibacterial properties .
Antinematodal Activity
Imidazole ring is present in commercially available drugs such as nocodazole which is used for its antinematodal properties .
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine are currently unknown. This compound belongs to the class of organic compounds known as imidazoles . Imidazoles are aromatic five-member rings with two nitrogen atoms at positions 1 and 3, and three carbon atoms
Mode of Action
The mode of action of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine Imidazoles often act by forming hydrogen bonds with their targets, leading to changes in the targets’ structure and function .
Biochemical Pathways
The specific biochemical pathways affected by 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine Imidazoles can participate in a variety of biochemical reactions, including the formation of oximes and hydrazones . These reactions involve the nucleophilic attack of nitrogen on a carbonyl carbon, leading to the formation of a new carbon-nitrogen bond .
Pharmacokinetics
The pharmacokinetics of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine The compound’s solubility, volatility, and stability can influence its bioavailability.
Action Environment
The action, efficacy, and stability of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in the body and its ability to reach its targets. Additionally, the compound’s stability can be affected by factors such as temperature and pH.
Safety and Hazards
properties
IUPAC Name |
1-[(E)-benzylideneamino]-4-methylimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-9-8-15(11(12)14-9)13-7-10-5-3-2-4-6-10/h2-8H,1H3,(H2,12,14)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPMBZWAQDWVQI-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)N)N=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=N1)N)/N=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine |
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